molecular formula C12H21NO5 B6206617 3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid CAS No. 1936710-53-0

3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Cat. No. B6206617
CAS RN: 1936710-53-0
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid, or TBOC-DMO-3-COOH, is an organic compound that is widely used in chemical synthesis and scientific research. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 282.37 g/mol. TBOC-DMO-3-COOH is a versatile reagent, and it has been used in a variety of applications, including the synthesis of peptides, the preparation of pharmaceuticals, and the production of polymers.

Mechanism of Action

TBOC-DMO-3-COOH is a nucleophilic reagent, and its reactivity is due to the presence of the tert-butoxy group. The tert-butoxy group is a good leaving group, and it can be displaced by a nucleophile to form a new bond. In the case of peptide synthesis, the nucleophile is an amino acid, and the reaction of TBOC-DMO-3-COOH with the amino acid results in the formation of an amide bond.
Biochemical and Physiological Effects
TBOC-DMO-3-COOH is not known to have any direct biochemical or physiological effects. It is used primarily as a reagent in chemical synthesis, and it does not interact directly with biological systems.

Advantages and Limitations for Lab Experiments

TBOC-DMO-3-COOH has a number of advantages for use in laboratory experiments. It is a versatile reagent, and it can be used to form a variety of different bonds. Additionally, it is relatively stable, and it can be stored for long periods of time. The main limitation of TBOC-DMO-3-COOH is its toxicity, as it is a strong irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

The use of TBOC-DMO-3-COOH in scientific research is likely to continue to increase in the future. There is potential for the use of TBOC-DMO-3-COOH in the synthesis of more complex molecules, such as peptides and pharmaceuticals. Additionally, TBOC-DMO-3-COOH could be used in the production of polymers with novel properties. Finally, TBOC-DMO-3-COOH could be used in the synthesis of new materials, such as nanomaterials.

Synthesis Methods

TBOC-DMO-3-COOH can be synthesized by a number of methods, including the reaction of tert-butyl bromide with dimethyl oxalate and the reaction of tert-butyl chloride with dimethyl oxalate. The reaction of tert-butyl bromide with dimethyl oxalate is the most commonly used method for the synthesis of TBOC-DMO-3-COOH. This reaction involves the nucleophilic substitution of the bromide by the oxalate to form the desired product.

Scientific Research Applications

TBOC-DMO-3-COOH is widely used in scientific research due to its versatility and reactivity. It is commonly used in peptide synthesis, as it is a good leaving group for the formation of amide bonds. Additionally, TBOC-DMO-3-COOH is used in the preparation of pharmaceuticals, as it can be used to form ester and amide linkages. It is also used in the production of polymers, as it can be used to form cross-links between polymer chains.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4,4-dimethyloxolane-3-carboxylic acid. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "4,4-dimethyloxolane-3-carboxylic acid", "tert-butylamine", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of tert-butylamine with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane to yield Boc-tert-butylamine", "Alkylation of Boc-tert-butylamine with 4,4-dimethyloxolane-3-carboxylic acid in the presence of triethylamine and dichloromethane to yield the protected product", "Removal of the Boc group using sodium bicarbonate and water to yield the final product" ] }

CAS RN

1936710-53-0

Product Name

3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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